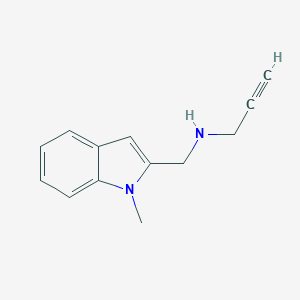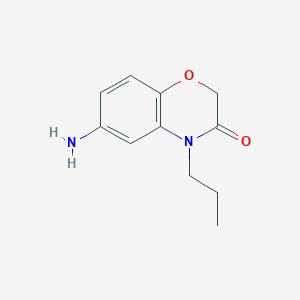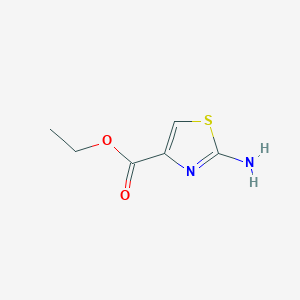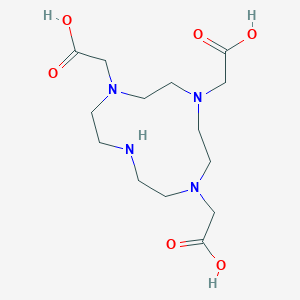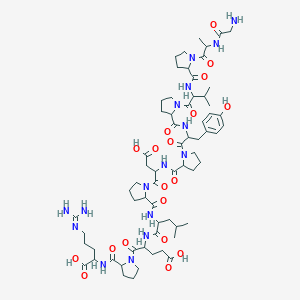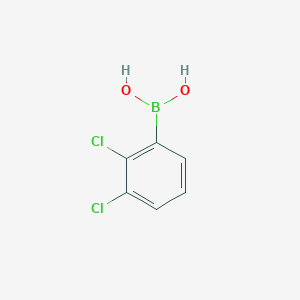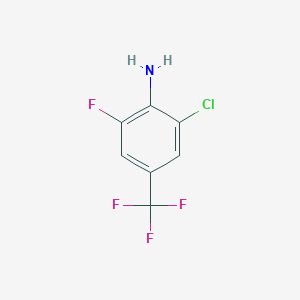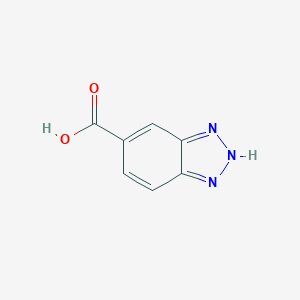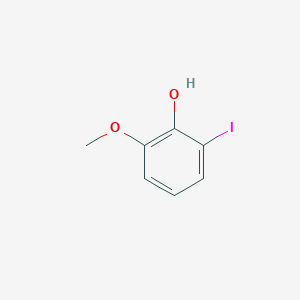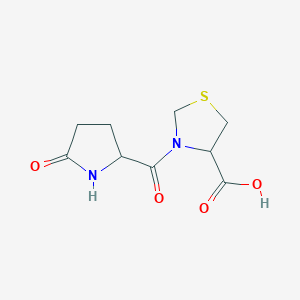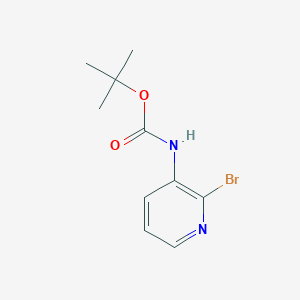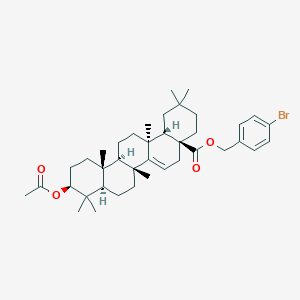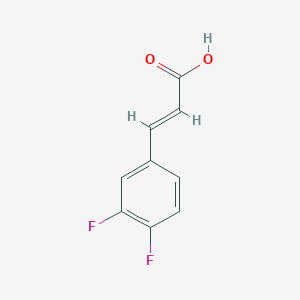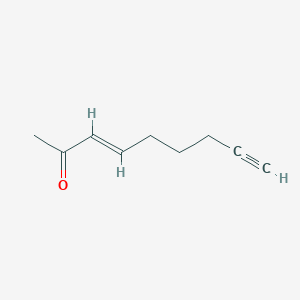
(E)-non-3-en-8-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-non-3-en-8-yn-2-one is a chemical compound that belongs to the class of α,β-unsaturated ketones. It is a colorless liquid with a strong odor and is widely used in various scientific research applications. This molecule has attracted considerable attention due to its unique structure and interesting biological properties.
Mechanism Of Action
The mechanism of action of (E)-non-3-en-8-yn-2-one is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. It has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the synthesis of prostaglandins and other inflammatory mediators.
Biochemical And Physiological Effects
(E)-non-3-en-8-yn-2-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membrane integrity. It has been shown to reduce inflammation and pain by inhibiting the synthesis of prostaglandins and other inflammatory mediators.
Advantages And Limitations For Lab Experiments
(E)-non-3-en-8-yn-2-one has several advantages for lab experiments. It is readily available and easy to synthesize. It has a unique structure and interesting biological properties, which make it a valuable tool for studying various cellular processes. However, it also has some limitations. It is highly reactive and can be unstable under certain conditions. It can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of (E)-non-3-en-8-yn-2-one. One direction is the development of new synthetic methods for the production of this molecule. Another direction is the study of its potential as a therapeutic agent for various diseases. It has shown promising results in the treatment of cancer, fungal infections, and inflammation. Further studies are needed to determine its safety and efficacy in humans. Finally, the use of (E)-non-3-en-8-yn-2-one as a ligand in the synthesis of metal complexes is an area of interest for catalysis and material science.
Synthesis Methods
The synthesis of (E)-non-3-en-8-yn-2-one can be achieved by several methods. One of the most commonly used methods is the Sonogashira coupling reaction between non-3-en-8-yn-2-ol and propargyl bromide. This reaction involves the use of palladium catalysts and copper(I) iodide as a co-catalyst. The reaction takes place under an inert atmosphere of nitrogen or argon at room temperature. Another method involves the oxidation of non-3-en-8-yn-2-ol using potassium permanganate or chromium trioxide. This method is less commonly used due to the high toxicity of these oxidizing agents.
Scientific Research Applications
(E)-non-3-en-8-yn-2-one has been extensively studied for its various biological activities. It has been found to exhibit anticancer, antifungal, and antibacterial properties. It has also been shown to have anti-inflammatory and analgesic effects. This molecule has been used as a starting material for the synthesis of various biologically active compounds. (E)-non-3-en-8-yn-2-one has been used as a ligand in the synthesis of metal complexes, which have shown promising results in catalysis and material science.
properties
CAS RN |
123405-87-8 |
|---|---|
Product Name |
(E)-non-3-en-8-yn-2-one |
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(E)-non-3-en-8-yn-2-one |
InChI |
InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h1,7-8H,4-6H2,2H3/b8-7+ |
InChI Key |
GNXLVAFDTWVHAH-BQYQJAHWSA-N |
Isomeric SMILES |
CC(=O)/C=C/CCCC#C |
SMILES |
CC(=O)C=CCCCC#C |
Canonical SMILES |
CC(=O)C=CCCCC#C |
synonyms |
3-Nonen-8-yn-2-one, (3E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



